Cas no 2229138-56-9 (2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid)

2-Hydroxy-3-methyl-3-(1-(propan-2-yl)-1H-pyrazol-4-yl)butanoic acid is a pyrazole-derived carboxylic acid compound with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl group and a branched alkyl chain, contributing to its unique reactivity and solubility profile. The presence of the pyrazole moiety enhances its utility as a versatile intermediate in heterocyclic synthesis. This compound may exhibit favorable pharmacokinetic properties due to its balanced hydrophilicity and lipophilicity. Its stereochemistry and functional groups make it suitable for further derivatization, enabling the development of targeted bioactive molecules. Researchers value its synthetic flexibility and potential as a scaffold for drug discovery or crop protection agents.
2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid structure
2229138-56-9 structure
Product Name:2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid
CAS No:2229138-56-9
MF:C11H18N2O3
MW:226.272222995758
CID:5762328
PubChem ID:165639697
Update Time:2025-06-14

2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-3-methyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanoic acid
    • 2229138-56-9
    • EN300-1795843
    • 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid
    • Inchi: 1S/C11H18N2O3/c1-7(2)13-6-8(5-12-13)11(3,4)9(14)10(15)16/h5-7,9,14H,1-4H3,(H,15,16)
    • InChI Key: HPNQWWVOQGNQRE-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C)(C)C1C=NN(C(C)C)C=1

Computed Properties

  • Exact Mass: 226.13174244g/mol
  • Monoisotopic Mass: 226.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 75.4Ų

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Additional information on 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid

Comprehensive Analysis of 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 2229138-56-9)

2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 2229138-56-9) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a pyrazole ring, a hydroxybutanoic acid moiety, and an isopropyl group, making it a versatile candidate for various applications. Its CAS number 2229138-56-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature.

The growing interest in heterocyclic compounds like 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid is driven by their potential in drug discovery. Recent studies highlight its role as a bioactive intermediate, particularly in the synthesis of anti-inflammatory and antioxidant agents. Researchers are exploring its structure-activity relationship (SAR) to optimize efficacy, aligning with the current trend of precision medicine and targeted therapies.

From an industrial perspective, the demand for high-purity specialty chemicals such as CAS 2229138-56-9 has surged due to advancements in green chemistry and sustainable synthesis. Manufacturers are adopting catalytic methods and flow chemistry to produce this compound with minimal environmental impact, addressing the global push for eco-friendly processes.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid. These methods ensure compliance with pharmaceutical-grade standards, a key concern for quality control teams. The compound’s stability under varying pH conditions and solubility profile are also under investigation, as these factors influence its formulation in oral or topical delivery systems.

In the context of intellectual property, patents involving CAS 2229138-56-9 often focus on its derivatives for therapeutic applications. For instance, modifications to its hydroxy acid segment have shown promise in enhancing bioavailability, a hot topic in drug development forums. This aligns with frequent search queries like "how to improve drug absorption" and "novel excipients for APIs."

The compound’s mechanistic pathways are another area of exploration. Preliminary data suggest interactions with enzymatic targets such as cyclooxygenases (COX), linking it to pain management research—a subject trending in healthtech discussions. Such findings position 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid as a potential contributor to non-opioid analgesics, addressing the opioid crisis.

Regulatory compliance for CAS 2229138-56-9 adheres to ICH guidelines and REACH frameworks, ensuring safety across supply chains. Suppliers emphasize GMP certification and batch-to-batch consistency, responding to industry demands for traceability—a priority in pharma sourcing queries.

Future research may delve into the compound’s synergistic effects with nutraceuticals or cosmeceuticals, capitalizing on the booming wellness industry. Its multifunctional scaffold could inspire innovations in anti-aging formulations or metabolic disorder treatments, topics frequently searched in biotech circles.

In summary, 2-hydroxy-3-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 2229138-56-9) exemplifies the intersection of chemical innovation and biomedical relevance. Its adaptability to cutting-edge research and alignment with sustainability goals make it a compound to watch in the coming decade.

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